Decyl propionate

Description

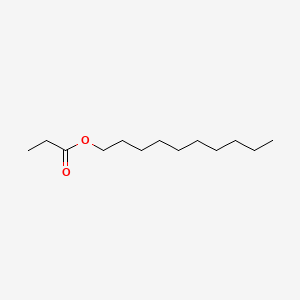

Structure

2D Structure

3D Structure

Properties

CAS No. |

5454-19-3 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

decyl propanoate |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h3-12H2,1-2H3 |

InChI Key |

HUOYUOXEIKDMFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)CC |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC |

density |

d20 0.86 0.857-0.867 |

Other CAS No. |

5454-19-3 |

physical_description |

colourless to pale yellow liquid with a slightly fatty, aldehyde odou |

Origin of Product |

United States |

Sophisticated Analytical Characterization Techniques in Decyl Propionate Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular architecture of decyl propionate (B1217596). By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of decyl propionate, distinct signals correspond to the chemically non-equivalent protons in the molecule. The protons of the terminal methyl group on the propionate moiety and the methylene (B1212753) group adjacent to the carbonyl are deshielded, appearing at a characteristic chemical shift. The long decyl chain produces a large, overlapping signal for its many methylene (-CH₂) groups, while the methylene group attached to the ester oxygen and the terminal methyl group of the decyl chain appear at unique positions.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. nih.govdocbrown.info The carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield. docbrown.info The carbon atoms of the decyl chain and the propionate group each have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton. nih.govdocbrown.info

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (Propionate) | ~1.1 | ~9.0 |

| -CH₂- (Propionate) | ~2.3 | ~27.5 |

| C=O (Ester) | - | ~174.0 |

| -O-CH₂- (Decyl) | ~4.0 | ~64.5 |

| -(CH₂)₈- (Decyl Chain) | ~1.2-1.6 | ~22.0-32.0 |

| CH₃ (Decyl) | ~0.9 | ~14.0 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In electron ionization (EI) MS, the this compound molecule is ionized, forming a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (214.34 g/mol ). nist.gov

This high-energy molecular ion undergoes predictable fragmentation, providing structural clues. libretexts.orgyoutube.com Common fragmentation pathways for esters like this compound include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

The resulting mass spectrum displays the molecular ion peak and various fragment ion peaks. The pattern of these fragments is unique to the molecule's structure and serves as a definitive identifier. nist.govdocbrown.info

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₃H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₀H₂₁]⁺ | Loss of propoxy radical (•OCH₂CH₂CH₃) |

| 87 | [CH₃CH₂COO]⁺ | Propionyl cation |

| 57 | [CH₃CH₂CO]⁺ | Ethylcarbonyl cation (base peak) |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. scitepress.org These methods are complementary, as some molecular vibrations are more active in IR and others in Raman. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its ester functionality. nih.gov A strong, sharp absorption peak appears in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. Additional prominent bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl chains. nih.gov

Raman Spectroscopy: Raman spectroscopy also detects molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. scitepress.orgresearchgate.net For this compound, the Raman spectrum would prominently feature the stretching vibrations of the C-C backbone in the long decyl chain. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. Raman is advantageous for analyzing samples in aqueous media, as water is a weak Raman scatterer. scitepress.org

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Very Strong (IR), Medium (Raman) |

| C-O Stretch (Ester) | 1150-1250 | 1150-1250 | Strong (IR), Weak (Raman) |

| C-C Stretch (Backbone) | 800-1100 | 800-1100 | Weak (IR), Strong (Raman) |

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification. The choice of method depends on the volatility and polarity of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com In this hyphenated technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase inside a capillary column. chromforum.org

As this compound elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. mdpi.com The combination of the retention time from the GC and the unique mass spectrum from the MS provides unambiguous identification and quantification of the compound, even at trace levels. nih.govthepharmajournal.com The method is widely used for analyzing fatty acid esters in various environmental and biological samples. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

High-Performance Liquid Chromatography (HPLC) Methodologies

While GC-MS is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex, non-volatile matrices or for preparative separation. hplc.eu Since this compound is a non-polar molecule, reversed-phase HPLC is the most suitable approach. nih.gov

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govtheijes.com Because this compound lacks a strong UV-absorbing chromophore, detection can be challenging. nih.gov Universal detectors like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) are required for effective detection and quantification. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) in Analytical Protocols

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique for the separation and identification of components in a mixture, based on their differential partitioning between a stationary phase and a mobile phase. rockefeller.edu In the context of this compound and other lipid esters, TLC is widely employed for qualitative analysis, purity assessment, and reaction monitoring. The technique's primary application in lipid analysis is the separation of different lipid classes. aocs.org

The stationary phase typically consists of a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a solid support such as a glass or plastic plate. rockefeller.edunih.gov Silica is polar and will interact strongly with polar components of a mixture, causing them to move more slowly up the plate. rockefeller.edu For the separation of relatively nonpolar esters like this compound, the mobile phase is generally a mixture of nonpolar organic solvents. The choice of solvent system is critical for achieving effective separation. For instance, mixtures of hexane (B92381) and diethyl ether are commonly used to resolve simple lipids like cholesterol esters and triglycerides. aocs.org A small amount of a polar solvent, such as acetic or formic acid, is often included to ensure the proper migration of any free fatty acids that may be present. aocs.orgbohrium.com

Visualization of the separated components on the TLC plate is achieved using various reagents. A common non-destructive method involves placing the plate in a sealed chamber with iodine crystals; the iodine vapor reversibly adsorbs onto the lipid spots, making them visible as brown spots. nih.gov For permanent visualization, destructive methods are used, such as spraying the plate with a reagent like ethanolic phosphomolybdic acid and then heating it, which causes all lipid components to appear as dark spots on a light background. aocs.org Specific spray reagents can also be used to detect particular functional groups. aocs.org

In many analytical protocols, TLC is not a standalone technique but a preparatory step for further quantitative analysis. After separation and visualization, specific lipid spots can be scraped from the plate, the lipid can be extracted from the silica, and then subjected to more sophisticated quantitative methods like Gas-Liquid Chromatography (GLC). youtube.com This two-stage procedure allows for the determination of the fatty acid profile and molar ratios of individual lipid classes within a sample. youtube.com This combination of TLC for separation and GLC for quantification is a robust and highly reproducible method for detailed lipid analysis. youtube.com

| Lipid/Ester Class | Mobile Phase Composition (v/v) | Source |

|---|---|---|

| Neutral Lipids (e.g., Triglycerides, Esters) | Petroleum ether: Diethyl ether: Acetic acid (84:15:1) | rockefeller.edu |

| Simple Lipids (e.g., Cholesterol Esters) | Hexane: Diethyl ether: Formic acid | aocs.org |

| Neutral Lipids (Two-step development) | 1) Isopropyl ether: Acetic acid (96:4) 2) Light petroleum: Ethyl ether: Acetic acid (90:10:1) | bohrium.com |

| Medium Chain Acylglycerols | Hexane: Acetone (70:30) | bohrium.com |

Advanced Characterization of Formulations and Blends Involving this compound

X-ray Diffraction (XRD) for Material Crystallinity

The analysis of a powder XRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp, well-defined peaks, while amorphous materials yield a broad, diffuse halo. researchgate.net In semi-crystalline materials, such as polymer blends or lipid formulations, the XRD pattern consists of sharp peaks superimposed on a broad amorphous halo. The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. biotechrep.ir

Research on ester-containing systems demonstrates the utility of XRD. For instance, in studies of phytosterol esters, XRD analysis, including Small Angle X-ray Scattering (SAXS) and Wide Angle X-ray Diffraction (WAXD), has been used to prove that these esters form a highly ordered bilayer crystal structure. mdpi.com The data also revealed how the chain length and degree of unsaturation of the fatty acid moiety—structural features analogous to those in this compound—influence the lamellar spacings and subcell packing within the crystal structure. mdpi.com Similarly, XRD has been used to show that the esterification of starch leads to changes in its characteristic diffraction peaks, indicating an alteration of the crystalline structure. researchgate.net A reduction in crystallinity, as observed through XRD, can correlate with changes in physical properties, such as increased flexibility in biopolymer films. researchgate.net

| Material System | XRD Technique(s) | Key Findings | Source |

|---|---|---|---|

| Saturated and Unsaturated Phytosterol Esters | SAXS, WAXD | Confirmed the formation of a bilayer crystal structure; lamellar spacing is dependent on fatty acid chain length and unsaturation. | mdpi.com |

| Polylactic acid (PLA) / Poly-3-hydroxybutyrate (PHB) Blends | WAXD | Used to determine the degree of crystallinity and observe phase separation by altering the crystallization rate. | biotechrep.ir |

| Octenyl Succinic Anhydride (OSA)-Esterified Starch | XRD | Showed increased X-ray diffraction peaks after protein addition, indicating changes in crystalline structure upon blending. | researchgate.net |

| Low-/High-Molecular-Weight PLA Blends | XRD | Demonstrated that increasing the content of the low-molecular-weight component decreased peak intensity and crystallinity. | nih.gov |

Surface Characterization Techniques (e.g., XPS, SIMS, EPMA)

The surface chemistry of formulations containing this compound is critical to their performance, influencing properties such as wetting, adhesion, and biocompatibility. A suite of advanced surface-sensitive techniques can provide detailed elemental and molecular information about the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a quantitative spectroscopic technique that analyzes the top 5-10 nm of a material's surface. wikipedia.org It works by irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. kratos.com The kinetic energy of these emitted photoelectrons is measured, from which their binding energy can be determined. This binding energy is characteristic of a specific element and, more importantly, its chemical state (i.e., its bonding environment). wikipedia.orgeag.com For a this compound-containing formulation, XPS can not only confirm the presence of carbon and oxygen at the surface but can also distinguish the carbon atoms in the ester group (O-C=O) from those in the alkyl chains based on subtle shifts in their binding energies. researchgate.net This makes XPS exceptionally powerful for studying surface chemistry, including the orientation of ester molecules or detecting surface degradation phenomena like hydrolysis. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that analyzes the outermost 1-2 monolayers of a sample. phi.com It uses a pulsed primary ion beam to desorb and ionize species from the surface. eag.com These resulting "secondary ions" are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio with very high mass resolution. surfacesciencewestern.com Unlike XPS, which primarily provides elemental and chemical state information, ToF-SIMS can detect intact molecular ions and large molecular fragments. carleton.edu This capability would allow for the direct detection of the this compound molecule or its characteristic fragments on a surface, providing unambiguous chemical identification. ToF-SIMS can also generate high-resolution chemical maps of a surface, visualizing the lateral distribution of specific molecules or elements. phi.com

Electron Probe Microanalysis (EPMA): EPMA is a non-destructive microanalytical technique used to determine the elemental composition of small volumes of solid materials. wikipedia.orgub.edu An electron gun produces a focused, high-intensity electron beam that bombards the sample, causing the atoms to emit characteristic X-rays. wikipedia.orgjeol.com These X-rays are analyzed using wavelength-dispersive spectroscopy (WDS) to identify and quantify the elements present. carleton.edu While it has a larger analysis volume (typically a few cubic microns) compared to XPS or ToF-SIMS, EPMA's strength lies in its ability to provide precise quantitative elemental analysis and to create detailed 2D elemental maps across a sample's cross-section. wikipedia.orgub.edu In a blend containing this compound, EPMA could be used to map the distribution of carbon and oxygen to investigate the homogeneity of the ester's dispersion within the matrix.

| Technique | Probe | Detected Particle | Information Provided | Analysis Depth |

|---|---|---|---|---|

| XPS | X-rays | Photoelectrons | Elemental composition, chemical state | ~5-10 nm |

| ToF-SIMS | Pulsed Ion Beam | Secondary Ions | Elemental and molecular composition, imaging | ~1-2 nm |

| EPMA | Electron Beam | Characteristic X-rays | Quantitative elemental composition, mapping | ~1-2 µm |

Rheological Characterization of Ester-Containing Systems

Rheology is the study of the flow and deformation of matter, and it is essential for characterizing the physical behavior of formulations containing this compound, such as lubricants, creams, and emulsions. machinerylubrication.com Rheological properties dictate a product's texture, stability, and performance under various conditions. Key parameters measured include viscosity, shear stress, shear rate, and yield stress. researchgate.net

The viscosity of a fluid is its resistance to flow. machinerylubrication.com For many simple fluids (Newtonian fluids), viscosity is constant regardless of the applied force. However, complex formulations containing esters are often non-Newtonian, meaning their viscosity changes with the applied shear rate. researchgate.net For example, many ester-containing systems exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. nih.gov This is a desirable property in many applications, such as lubricants that need to flow easily under high shear but remain in place at rest.

Rheological studies on synthetic esters for lubricant applications show a clear relationship between molecular structure and flow properties. acs.orgmdpi.com Factors such as the chain length of the alcohol and fatty acid moieties directly influence the viscosity and thermal stability of the ester. acs.orgmdpi.com For instance, molecular dynamics simulations and experimental tests on fatty acid methyl esters have been used to correlate molecular structure with shear stress and load-bearing capacity, demonstrating that shorter ester chains can lead to better lubrication efficiency under certain conditions. mdpi.com

| Ester System | Observation | Key Finding | Source |

|---|---|---|---|

| Fatty Acid Methyl, Ethyl, and Butyl Esters | Four-ball friction tests and shear dynamics simulations | Friction coefficient and wear spot radius increased with the length of the ester head-group carbon chain (methyl < ethyl < butyl). | mdpi.com |

| Pelargonic Acid Esters | Viscosity and pour point measurements | The rheological properties are influenced by the chain length, unsaturation, and branching of the alcohol used in synthesis. | acs.org |

| Pentaerythritol and Trimethylolpropane Esters (in greases) | Flow curve analysis | The type of ester base oil significantly affects the yield stress and overall rheology of the grease formulation. | researchgate.net |

| Retinyl Palmitate in Liquid Crystalline Systems | Steady shear rate and dynamic frequency sweep tests | The lamellar systems exhibited high viscosity and typical pseudoplastic (shear-thinning) characteristics. | nih.gov |

Environmental Fate and Biotransformation Studies of Decyl Propionate

Biodegradation Pathways and Mechanisms

The breakdown of decyl propionate (B1217596) in the environment is primarily driven by microbial activity. Like other simple esters, it is expected to undergo hydrolysis as the initial step in its degradation.

Aerobic and Anaerobic Degradation Kinetics

Specific kinetic data on the aerobic and anaerobic degradation of decyl propionate is not extensively detailed in the public literature. However, information on structurally related aliphatic alcohols, such as 1-decanol (B1670082) (a hydrolysis product of this compound), provides insight into its likely environmental persistence. For instance, 1-decanol is estimated to have a biodegradation half-life of approximately 2.3 days. usda.gov Volatilization is also a significant dissipation pathway for such alcohols, with subsequent degradation in the atmosphere by hydroxyl radicals occurring with half-lives of about 10 hours. usda.gov

In the context of food fermentation, which can involve both aerobic and anaerobic conditions, the formation of esters like this compound is linked to the metabolic activity of microorganisms such as Lactiplantibacillus plantarum. mdpi.com The presence and transformation of these esters are influenced by the abundance of precursor alcohols and the consumption of sugars by the microbes. mdpi.com

Microbial Metabolism of Alkyl Esters

The primary metabolic pathway for alkyl esters like this compound in biological systems is hydrolysis. inchem.org This process breaks the ester bond, yielding the corresponding alcohol (1-decanol) and carboxylic acid (propionic acid). inchem.orgeuropa.eu This hydrolysis is not limited to the external environment; it also occurs in the intestinal tract, blood, and various tissues when ingested. inchem.org

Enzymes known as esterases, produced by a wide range of microorganisms, are responsible for this initial breakdown. ucl.ac.uk For example, studies on thermophilic esterases have shown their capability to hydrolyze various esters, although the specific affinity for this compound can vary. ucl.ac.uk One study noted that this compound would not be a good substrate for a particular thermophilic esterase, Tok19 A1, suggesting that the efficiency of hydrolysis can be enzyme-dependent. ucl.ac.uk

Following hydrolysis, the resulting 1-decanol and propionic acid are readily metabolized through well-established pathways. inchem.org Aliphatic alcohols and carboxylic acids are common intermediates in cellular metabolism and are ultimately broken down into carbon dioxide and water.

Influence of Molecular Structure on Biodegradability

The molecular structure of an ester plays a significant role in its biodegradability. For straight-chain alkyl esters like this compound, the length of the alkyl chain can influence the rate of hydrolysis and subsequent degradation. While specific studies focusing solely on this compound are limited, general principles of ester hydrolysis suggest that both the alcohol and acid moieties affect the reaction rate.

It is expected that as a member of the aliphatic acyclic primary alcohols and linear aliphatic acyclic carboxylic acids group, this compound will be readily hydrolyzed. europa.eu The resulting products, 1-decanol and propionic acid, are both substances that are easily integrated into common metabolic pathways. europa.eu

Environmental Distribution and Persistence Modeling

The distribution and persistence of this compound in the environment are governed by several physical and chemical processes, including its tendency to adsorb to soil and sediment, and its susceptibility to hydrolysis and phototransformation.

Adsorption/Desorption Processes in Environmental Compartments

The vapor pressure of a compound influences its distribution between air, water, and soil. This compound has a calculated vapor pressure of 0.01100000 Torr at 25°C. google.comgoogle.com This relatively low vapor pressure suggests that while some volatilization may occur, the compound is likely to partition to a significant extent into soil, sediment, and water rather than remaining in the atmosphere. The behavior of its hydrolysis product, 1-decanol, further supports this, as it is known to volatilize from both soil and water. usda.gov

Hydrolysis and Phototransformation Kinetics

Hydrolysis is a key degradation pathway for this compound. inchem.orgeuropa.eu In vitro studies using artificial gastric and pancreatic juices have demonstrated the rapid hydrolysis of various structurally related esters, supporting the expectation that this compound would also be readily hydrolyzed under environmental conditions. inchem.orgeuropa.eu The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, the acid hydrolysis of esters is a well-documented process. google.com

Ecotoxicological Modeling Approaches (excluding direct toxicity results)

Ecotoxicological modeling provides essential tools for predicting the environmental behavior of chemical substances, offering an alternative to traditional experimental testing. oasis-lmc.org These mathematical models are used to estimate the physicochemical properties, environmental fate, and potential for bioaccumulation of compounds like this compound. oasis-lmc.orgepa.gov The primary approaches include Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Toxicokinetic (PBTK) models, which are crucial for regulatory assessments and understanding a chemical's lifecycle in the environment. epa.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the molecular structure of a chemical with its physical, chemical, and biological properties. oasis-lmc.orguva.nl For environmental assessment, QSARs are widely used to predict endpoints that determine a substance's persistence and distribution. epa.govuninsubria.it These models are built using extensive, curated datasets from publicly available sources and are developed to be reliable for regulatory purposes, adhering to principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). epa.gov By analyzing structural fragments and molecular descriptors, QSAR tools like the open-source OPERA program can estimate properties such as water solubility, octanol-water partition coefficient (Log K_ow_), and biodegradation rates. epa.gov The goal is to predict how a chemical will move and transform in different environmental compartments like water, soil, and air. researchgate.net For instance, models like BIOWIN are used specifically to estimate biodegradation half-lives based on a molecule's structure. ncsu.edu

Physiologically Based Toxicokinetic (PBTK) modeling offers a more dynamic approach to understanding a chemical's fate within an organism. researchgate.net PBTK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) processes. researchgate.net These models divide an organism into a series of interconnected compartments representing different organs and tissues (e.g., liver, fat, gills). researchgate.net By using physiological parameters (like blood flow rates and tissue volumes) and chemical-specific data (like partition coefficients), PBTK models can simulate the concentration of a chemical in various tissues over time following exposure. researchgate.net A key advantage of PBTK models is their ability to extrapolate from limited experimental data to different species or exposure scenarios, which is valuable in ecotoxicology. researchgate.net

While specific ecotoxicological modeling studies focused solely on this compound are not extensively detailed in published literature, its environmental profile can be estimated using well-established models. Given its structure as an aliphatic ester, its properties and fate would be predicted using models trained on similar compounds. researchgate.net These predictive models are fundamental components of modern chemical risk assessment frameworks. diva-portal.orgumweltbundesamt.de

The following table outlines the key parameters that ecotoxicological models would predict for a substance like this compound to assess its environmental fate.

Table 1: Predicted Environmental Fate Parameters for this compound via Ecotoxicological Modeling

| Parameter | Description | Relevant Modeling Approach |

|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coefficient) | Indicates the potential for a chemical to bioaccumulate in the fatty tissues of organisms. | QSAR |

| Water Solubility | Determines the concentration of the chemical that can dissolve in water, affecting its mobility in aquatic systems. | QSAR |

| Vapor Pressure | Influences the tendency of a chemical to volatilize from surfaces or water into the atmosphere. | QSAR |

| Henry's Law Constant | Describes the partitioning of a chemical between air and water, indicating its potential for atmospheric transport. | QSAR / Distribution Modelling europa.eu |

| Biodegradation Half-Life (in water, soil) | Estimates the time required for 50% of the chemical to be broken down by microorganisms. ncsu.edu | QSAR (e.g., BIOWIN model) ncsu.edu |

| Soil Adsorption Coefficient (K_oc_) | Predicts how strongly a chemical will bind to organic matter in soil and sediment, affecting its leaching potential. | QSAR |

| Atmospheric Oxidation Half-Life | Estimates the persistence of the chemical in the atmosphere due to reactions with hydroxyl (OH) radicals. ncsu.edu | QSAR (e.g., AOPWIN model) ncsu.edu |

| Tissue Distribution | Predicts the concentration of the chemical in various organs and tissues within an organism over time. | PBTK researchgate.net |

Molecular Interactions and Formulation Science of Decyl Propionate

Solvency and Interfacial Phenomena Studies

The dual nature of decyl propionate's structure dictates its solvency and interfacial properties. The lipophilic decyl tail contributes to its solubility in nonpolar solvents, while the ester group provides a degree of polarity, allowing for interactions with more polar molecules.

In a simulated environment, researchers can observe how the decyl and propionate (B1217596) moieties of the molecule orient themselves in different solvents. For instance, in a nonpolar solvent, van der Waals forces would be the dominant interactions between the decyl chain and the solvent molecules. In a more polar solvent, dipole-dipole interactions between the ester group of this compound and the solvent molecules would play a more significant role.

These simulations can provide data on various parameters, including:

Radial Distribution Functions (RDFs): RDFs can describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule. This helps in understanding the solvation shell structure.

Interaction Energies: Simulations can quantify the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) between this compound and the solvent.

Hydrogen Bonding: The potential for the ester group's oxygen atoms to act as hydrogen bond acceptors in protic solvents can be investigated.

| Simulation Parameter | Information Gained for this compound | Potential Application |

|---|---|---|

| Radial Distribution Function (RDF) | Structure of the solvent shell around the ester and alkyl chain. | Predicting solubility and miscibility. |

| Interaction Energy | Quantifying the strength of ester-solvent interactions. | Understanding the driving forces for solvation. |

| Hydrogen Bond Analysis | Identifying and quantifying hydrogen bonds with protic solvents. | Formulating in aqueous or alcoholic systems. |

The amphiphilic character of this compound suggests it will exhibit surface activity, meaning it has a tendency to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the surface or interfacial tension. While specific experimental data on the surface tension and adsorption of this compound is not provided in the search results, general principles of surfactant behavior can be applied.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. Above the CMC, the surface tension of the solution typically remains relatively constant.

The adsorption behavior of this compound in a complex system, such as an emulsion, would be influenced by the presence of other surface-active agents and the nature of the oil and water phases. The interactions between this compound and other surfactants at the interface can be synergistic, leading to a greater reduction in interfacial tension than either component alone.

The study of adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface, can provide valuable information about the efficiency and effectiveness of this compound as a surface-active agent.

| Interfacial Property | Description | Relevance to this compound |

|---|---|---|

| Surface Tension | The force per unit length at the surface of a liquid. | This compound is expected to lower the surface tension of aqueous solutions. |

| Adsorption | The accumulation of molecules at an interface. | The amphiphilic nature of this compound drives its adsorption at interfaces. |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | A key parameter for characterizing its surfactant properties. |

Role as a Modulator in Advanced Material Systems

The unique properties of this compound make it a candidate for use as a modulator in various advanced material systems, where it can influence the properties and performance of the final product.

In the context of polymer and nanomaterial composites, this compound could potentially serve several roles, although specific research on this application is not detailed in the provided search results. Its functions could include acting as a plasticizer, a dispersing agent, or a compatibilizer.

Plasticizer: The decyl chain could intercalate between polymer chains, increasing the free volume and flexibility of the polymer matrix, thereby reducing its glass transition temperature.

Dispersing Agent: For nanomaterials, which often have a high surface energy and a tendency to agglomerate, this compound could adsorb onto the surface of the nanoparticles. The lipophilic tails would then provide steric hindrance, preventing the particles from clumping together and promoting a more uniform dispersion within the polymer matrix.

While direct studies on the interaction of this compound with biomacromolecules are not available in the search results, we can infer potential interactions based on its chemical structure in model systems. For example, in an enzyme-substrate model system, the ester linkage in this compound could be susceptible to hydrolysis by esterase or lipase (B570770) enzymes.

The binding of this compound to an enzyme's active site would be governed by a combination of hydrophobic and polar interactions. The decyl chain would likely interact with hydrophobic pockets in the enzyme, while the ester group could form hydrogen bonds or dipole-dipole interactions with polar amino acid residues.

Computational methods like molecular docking could be employed to predict the binding affinity and orientation of this compound within the active site of a particular enzyme. Such studies are crucial for understanding the potential for enzymatic degradation or modification of the molecule in biological environments, which is relevant for applications in biodegradable materials or biocompatible formulations.

Design of Experiments (DOE) in Formulation Optimization

Design of Experiments (DOE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. In the context of formulation science, DOE is an efficient tool for optimizing formulations containing multiple components, such as one that might include this compound. pharmtech.comenkrisi.comsyngeneintl.comnih.govmdpi.comsci-hub.se

Instead of the traditional one-factor-at-a-time (OFAT) approach, DOE allows for the simultaneous investigation of multiple variables and their interactions. enkrisi.com For a formulation containing this compound, key factors to investigate could include:

The concentration of this compound.

The ratio of this compound to other components (e.g., surfactants, polymers).

Process parameters such as mixing speed, temperature, and pH.

The responses to be optimized could be physical properties like viscosity, stability, particle size (in an emulsion), or a specific performance attribute.

A typical DOE approach for optimizing a formulation with this compound might involve the following steps:

Screening Design: An initial set of experiments, such as a fractional factorial design, to identify the most influential factors from a larger list of potential variables.

Response Surface Methodology (RSM): Once the key factors are identified, a more detailed study, like a central composite design or a Box-Behnken design, is used to model the relationship between the factors and the response and to find the optimal settings.

The output of a DOE study is often a mathematical model that can be used to predict the response for any given combination of the factor levels. This allows for the identification of an optimal formulation with a minimal number of experiments, saving time and resources.

| DOE Step | Objective | Example for a this compound Formulation |

|---|---|---|

| Factor Screening | Identify the most significant variables affecting the formulation. | Determine if the concentration of this compound or the type of co-surfactant has the largest impact on emulsion stability. |

| Response Surface Methodology (RSM) | Find the optimal combination of factor levels to achieve the desired response. | Determine the precise concentrations of this compound and a polymer to achieve a target viscosity and long-term stability. |

| Optimization and Validation | Confirm the predicted optimal formulation through experimentation. | Prepare the formulation at the predicted optimal settings and verify that it meets the desired specifications. |

Theoretical and Computational Chemistry of Decyl Propionate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of decyl propionate (B1217596). These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netmaterialsciencejournal.org

For an aliphatic ester like decyl propionate, the HOMO is typically localized on the oxygen atoms of the ester group, which have lone pairs of electrons. The LUMO, conversely, is generally centered on the carbonyl carbon and oxygen atoms (the C=O double bond), representing the π* antibonding orbital. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.netrsc.org In saturated molecules like this compound, the HOMO-LUMO gap is expected to be relatively large compared to unsaturated or aromatic compounds. rsc.org This large gap suggests that this compound is a thermodynamically stable and relatively non-reactive compound under normal conditions. frontiersin.org

| Parameter | Typical Energy Range (eV) | Implication for this compound |

|---|---|---|

| HOMO Energy | -9.0 to -11.0 | Indicates electron-donating capability, primarily from the ester oxygen atoms. |

| LUMO Energy | 1.0 to 3.0 | Indicates electron-accepting capability, centered on the carbonyl group. |

| HOMO-LUMO Gap | 10.0 to 14.0 | Suggests high stability and low reactivity. |

Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure of molecules. researchgate.netresearchgate.netd-nb.info DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) or similar basis set, can be used to calculate the optimized geometry, vibrational frequencies, and various electronic properties of this compound. materialsciencejournal.orgimist.ma

DFT studies on analogous long-chain esters and carboxylic acids have provided insights into intermolecular interactions, such as those with metal ions or on surfaces. researchgate.netuniversite-paris-saclay.fr For this compound, DFT could be used to model its interaction with other molecules, which is crucial for understanding its behavior in various applications, such as its role as a flavoring agent or its interaction with biological receptors. The calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the molecule's three-dimensional structure. materialsciencejournal.org

The long, flexible decyl chain of this compound allows for a multitude of possible conformations. Conformational analysis is therefore essential for understanding its physical properties and biological activity. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

Studies on similar esters, such as methyl propanoate, have shown that the cis configuration of the O=C-O-C linkage is generally more stable than the trans configuration. acs.org The long alkyl chain in this compound is expected to adopt a low-energy, extended conformation to minimize steric hindrance. nih.gov However, it can also fold into more compact structures. Molecular dynamics simulations can be employed to study the dynamic behavior of the decyl chain and the transitions between different conformations. nih.gov The relative energies of different conformers determine their population at a given temperature and influence the macroscopic properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. researchgate.net For a series of esters including this compound, QSAR models can be developed to predict properties such as odor intensity, flavor profile, or toxicity. dss.go.thnih.govresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for each ester in the series. These descriptors can be constitutional (e.g., molecular weight, number of carbon atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical relationship between these descriptors and the observed activity. researchgate.net Such models can be used to predict the properties of new, unsynthesized esters and to guide the design of molecules with desired characteristics.

| Descriptor Type | Example Descriptors | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight, LogP | Relates to size, lipophilicity, and transport properties. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and shape. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to reactivity and intermolecular interactions. |

Predictive Modeling of Physico-Chemical Behaviors in Research Contexts

Predictive models based on computational chemistry are increasingly used to estimate the physicochemical properties of compounds like this compound, saving time and resources compared to experimental measurements. materialsciencejournal.orgresearchgate.net Databases such as PubChem provide computationally predicted data for a wide range of properties. nih.gov

For this compound, these models can predict properties like boiling point, vapor pressure, solubility, and partitioning behavior (LogP). nih.govchemicalbook.com For instance, models can predict the dermal penetration of this compound based on its molecular weight and octanol-water partition coefficient, which is important for assessing its behavior in cosmetic or topical applications. europa.eu Similarly, predictive models can estimate the volumetric properties of esters under different pressures and temperatures. acs.org These predicted values are valuable in various research and industrial contexts, from chemical engineering process design to environmental fate modeling.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 214.34 g/mol | nih.gov |

| XLogP3 | 5.0 | nih.gov |

| Boiling Point (Predicted) | 265.0 °C at 760 mmHg | chemicalbook.com |

| Refractive Index (Predicted) | 1.429 | chemicalbook.com |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

Emerging Research Frontiers and Future Directions for Decyl Propionate

Novel Catalytic Systems for Sustainable Production

The synthesis of esters like decyl propionate (B1217596) is undergoing a significant transformation, driven by the principles of green chemistry. The focus is shifting from traditional chemical methods to more sustainable catalytic systems that offer higher efficiency, reduced environmental impact, and the use of renewable resources.

Enzymatic catalysis, particularly using lipases, stands out as a leading sustainable approach. scielo.br Lipases are highly specific, operate under mild conditions, and can be immobilized for reuse, making them economically and environmentally attractive. scielo.brresearchgate.net Research on the enzymatic synthesis of various esters provides a strong blueprint for decyl propionate production. For instance, studies on the synthesis of citronellyl propionate using Novozym® 435 (an immobilized lipase (B570770) B from Candida antarctica) have shown high conversion rates (over 91%) through both esterification and transesterification pathways. scielo.br The transesterification route, using vinyl propionate as an acyl donor, was notably faster, achieving high product concentrations in minutes compared to hours for direct esterification. scielo.br

Similarly, ultrasound-assisted enzymatic synthesis represents another frontier. The application of ultrasound has been shown to intensify the synthesis of decyl oleate (B1233923) in a solvent-free system, achieving a 97.14% yield in just 25 minutes with a reduced enzyme load. researchgate.netsemanticscholar.org This technique, which uses acoustic cavitation to enhance mass transfer and reaction rates, could be directly applied to the production of this compound from decanol (B1663958) and propionic acid or its derivatives. researchgate.net

Beyond enzymes, novel chemical catalysts are also being explored. One study demonstrated the use of Tetrabutylammonium tribromide (TBATB) as an efficient catalyst for the propionylation of various alcohols, including long-chain alcohols, under mild conditions. umich.edu This system offers a potential alternative to traditional acid catalysts, with different reactivity profiles and potential for optimization.

Table 1: Comparison of Catalytic Systems for Propionate Ester Synthesis

| Catalytic System | Catalyst Example | Key Advantages | Relevant Findings | Reference |

|---|---|---|---|---|

| Enzymatic (Lipase) | Novozym® 435 | High specificity, mild conditions, reusable, green solvent compatibility. | >91% conversion for citronellyl propionate; transesterification is significantly faster than esterification. | scielo.br |

| Ultrasound-Assisted Enzymatic | Fermase CALB™10000 | Greatly reduced reaction time, lower enzyme requirement, solvent-free conditions. | Achieved 97.14% yield for decyl oleate in 25 minutes. | researchgate.netsemanticscholar.org |

| Chemical Catalyst | Tetrabutylammonium tribromide (TBATB) | Effective for propionylation of various alcohols under mild conditions. | Successfully synthesized various propionate esters. | umich.edu |

Integration into Advanced Analytical Platforms

The detection and quantification of esters like this compound in complex matrices are critical for applications ranging from flavor analysis to environmental monitoring. Modern analytical platforms, characterized by high sensitivity and specificity, are increasingly being used to study these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for analyzing volatile and semi-volatile compounds. In the field of metabolomics, GC-MS has been used to identify unique volatile organic compound (VOC) profiles. For example, ethyl propionate was identified as part of a biomarker combination to diagnose fungal disease in sweet potatoes, demonstrating the potential for propionate esters to act as chemical signatures in biological systems. msstate.edu

More advanced techniques like liquid chromatography coupled to ion-mobility quadrupole time-of-flight mass spectrometry (LC-IMS-QTOF-MS) are being employed to identify non-volatile contaminants. A recent study used this platform to detect the migration of compounds from face masks into saliva simulant, identifying migrants like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from printed masks. unizar.es Such powerful platforms would be instrumental in studying the presence, stability, and migration of this compound in consumer products, food contact materials, or environmental samples.

These advanced analytical methods are crucial for:

Quality Control: Ensuring the purity and desired concentration of this compound in fragrance and flavor formulations.

Biomarker Discovery: Investigating the presence of this compound or related esters as potential biomarkers in disease or environmental stress studies. msstate.edu

Safety and Migration Studies: Assessing the potential for this compound to migrate from packaging or other materials into food or onto skin. unizar.es

Exploration of this compound as a Model Compound in Mechanistic Studies

The well-defined structure of this compound makes it an excellent model compound for investigating fundamental chemical and biochemical processes. Its amphiphilic nature, with a distinct polar head (the propionate group) and a nonpolar tail (the decyl chain), allows it to be used in studies of interfacial phenomena and enzyme kinetics.

Research into the enzymatic synthesis of related decyl esters has provided deep mechanistic insights. Kinetic modeling of the lipase-catalyzed synthesis of decyl acetate (B1210297) in supercritical carbon dioxide has been used to understand the influence of pressure, temperature, and substrate concentration on reaction rates and enzyme stability. jst.go.jp Similar studies with this compound could elucidate the specific substrate preferences and reaction mechanisms of different lipases, aiding in the rational design of biocatalytic processes.

Furthermore, decyl esters of amino acids have been synthesized and studied as models for prebiotic vesicle membranes, exploring the fundamental question of how cellular compartments could have formed on early Earth. nsf.gov The self-assembly properties of these simple amphiphiles provide a window into the physicochemical forces that drive membrane formation. While not this compound itself, this research highlights the value of the decyl ester motif in probing complex self-assembly mechanisms.

Development of Predictive Models for Environmental and Interfacial Behaviors

Computational modeling is becoming an indispensable tool for predicting the properties, environmental fate, and potential toxicity of chemicals, reducing the need for extensive and costly experimental testing. For esters like this compound, Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant.

QSAR studies aim to correlate the structural features of molecules with their biological or physicochemical properties. Several studies have developed QSAR models to predict the aquatic toxicity of aliphatic esters to organisms like Tetrahymena pyriformis. researchgate.net These models use molecular descriptors (calculated parameters that quantify molecular structure) to predict toxicity (expressed as log 1/IGC50). Esters like butyl propionate and decyl acetate have been included in the datasets used to build these predictive models. researchgate.netresearchgate.net The resulting equations allow for the estimation of toxicity for other esters, including this compound, based solely on their calculated molecular descriptors.

Table 2: QSAR Model for Aquatic Toxicity of Aliphatic Esters

| Model Type | Organism | Key Findings | Model Performance Metric | Reference |

|---|---|---|---|---|

| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Tetrahymena pyriformis | Developed a predictive model for acute aquatic toxicity (log 1/IGC50) of esters. | R² = 0.899 (Coefficient of determination) | researchgate.net |

Beyond toxicity, predictive models are being developed for interfacial behavior, which is crucial for understanding applications in emulsions and surface coatings. QSPR (Quantitative Structure-Property Relationship) models can predict properties like surface tension and critical micelle concentration (cmc) for surfactants. mdpi.com While this compound is not a traditional surfactant, the principles used in these models—correlating molecular structure with behavior at an interface—can be adapted to predict its properties, such as its partitioning between oil and water phases or its alignment at surfaces. The integration of machine learning and artificial intelligence is a future direction that promises to enhance the predictive power of these models for complex formulations containing such esters. nih.govgoogle.com

Q & A

Q. What are the critical stability and handling considerations for Decyl propionate in laboratory environments?

this compound is stable under normal storage and handling conditions but exhibits incompatibility with oxidizers (e.g., peroxides, nitrates). Researchers should ensure storage in airtight containers away from oxidizing agents and monitor for accidental mixing during experimental workflows. Stability data indicate no known hazardous reactions under standard conditions, but precautionary measures should align with GHS guidelines .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in experimental samples?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : For separation and identification based on retention time and mass fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via characteristic proton and carbon signals (e.g., ester carbonyl at ~170 ppm in NMR).

- High-Performance Liquid Chromatography (HPLC) : For quantification in complex matrices using UV detection at ~210 nm. Calibration with pure standards (CAS: 5454-19-3) is essential for accuracy .

Q. How should researchers design experiments to mitigate risks from this compound’s incompatibility with oxidizers?

- Segregation Protocols : Store oxidizers separately and use dedicated glassware for reactions involving this compound.

- Alternative Reagents : Replace oxidizers with non-reactive catalysts where possible (e.g., enzymatic or acid/base systems).

- Real-Time Monitoring : Use in-line sensors to detect exothermic reactions or gas evolution during mixing .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s potential metabolic pathways in biological systems?

Hypothetical pathways involve esterase-mediated hydrolysis to propionic acid and decyl alcohol. Researchers should:

- Use Isotopic Labeling : Track -labeled this compound in cell cultures to identify metabolites.

- Leverage Transcriptomics : Assess gene expression changes in microbial consortia exposed to this compound (e.g., pathways related to lipid metabolism).

- Validate with Knockout Models : Use microbial strains lacking esterase genes to confirm hydrolysis mechanisms. Prior studies on propionate’s role in macrophage activation and insulin resistance provide indirect insights but require adaptation for this compound-specific research .

Q. How can contradictory data on this compound’s decomposition products be resolved?

Discrepancies may stem from varying experimental conditions (e.g., temperature, pH). A systematic approach includes:

- Controlled Pyrolysis Studies : Analyze thermal decomposition products using GC-MS under inert vs. oxidative atmospheres.

- Accelerated Stability Testing : Expose this compound to UV light or elevated temperatures and monitor degradation via HPLC.

- Cross-Validation : Compare results across multiple labs using standardized protocols per REACH guidelines .

Q. What strategies optimize this compound’s use in heterogeneous catalysis studies without triggering unwanted side reactions?

- Surface Functionalization : Immobilize this compound on silica or polymer supports to reduce contact with reactive substrates.

- In Situ Spectroscopy : Monitor reaction intermediates using FTIR or Raman spectroscopy to identify competing pathways.

- Computational Modeling : Predict reactivity hotspots using DFT calculations to guide catalyst design .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.